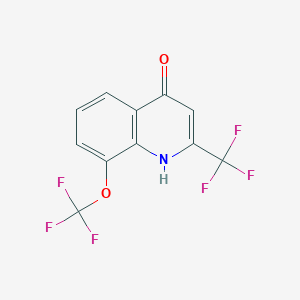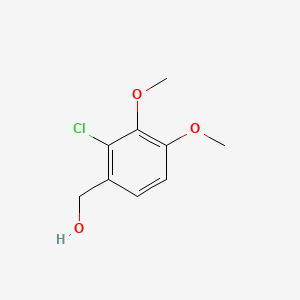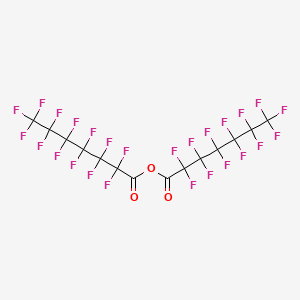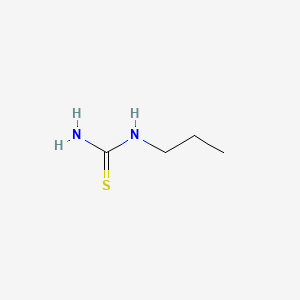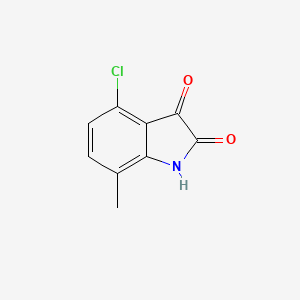
4-Chloro-7-methyl-1H-indole-2,3-dione
説明
4-Chloro-7-methyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C9H6ClNO2 . It has a molecular weight of 195.6 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-methyl-1H-indole-2,3-dione consists of a core indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This core structure is substituted at the 4th position by a chlorine atom and at the 7th position by a methyl group .Physical And Chemical Properties Analysis
4-Chloro-7-methyl-1H-indole-2,3-dione is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.科学的研究の応用
-
Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of alkaloids, which are significant heterocyclic systems in natural products and drugs .
- Method : The Fischer indole synthesis involves the reaction of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .
- Results : This method yields tricyclic indole derivatives, which can be further processed into azepinoindole .
-
Biotechnological Production for Industrial Applications
- Field : Systems Microbiology and Biomanufacturing
- Application : Indole and its derivatives have value for flavor and fragrance applications in the food industry or perfumery. They can also be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .
- Method : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : Halogenated indole derivatives like 5-iodoindole, 4-fluoroindole, 7-chloroindole, and 7-bromoindole have shown to inhibit biofilm formation by bacteria .
-
Antiviral Activity
- Field : Pharmaceutical Chemistry
- Application : Certain indole derivatives have been reported as antiviral agents .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Treatment of Various Disorders
- Field : Medicinal Chemistry
- Application : Indole derivatives have been found to be biologically active compounds useful for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Flavor and Fragrance Applications
- Field : Food Industry and Perfumery
- Application : Indole and its derivatives have value for flavor and fragrance applications in the food industry or perfumery .
- Method : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results : Halogenated indole derivatives like 5-iodoindole, 4-fluoroindole, 7-chloroindole, and 7-bromoindole have shown to inhibit biofilm formation by bacteria .
-
Antimicrobial Activity
- Field : Pharmaceutical Chemistry
- Application : Indole derivatives possess various biological activities, including antimicrobial activity .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : Various indole derivatives have shown inhibitory activity against different types of microbes .
-
Synthesis of Selected Alkaloids
- Field : Organic Chemistry
- Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : Various indole derivatives have shown inhibitory activity against different types of microbes .
-
Preparation of 1-Methyl-7-Chloroindole and Glycosylated 7-Chloroindole-3-Acetamide
- Field : Organic Chemistry
- Application : 7-Chloroindole may be used in the preparation of 1-methyl-7-chloroindole and glycosylated 7-chloroindole-3-acetamide .
- Method : The specific methods of synthesis and application are not detailed in the source .
- Results : The specific results or outcomes obtained are not detailed in the source .
特性
IUPAC Name |
4-chloro-7-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCJCUFHPFXQLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365244 | |
| Record name | 4-Chloro-7-methyl isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methyl-1H-indole-2,3-dione | |
CAS RN |
61258-72-8 | |
| Record name | 4-Chloro-7-methyl isatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061258728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-7-methyl isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20365244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 61258-72-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-7-METHYL ISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PMB88XVB49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



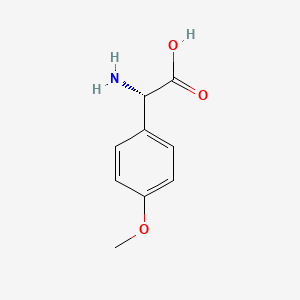
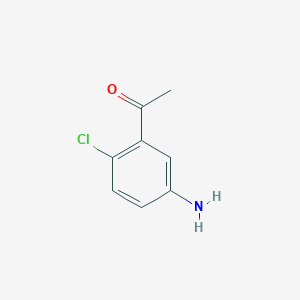
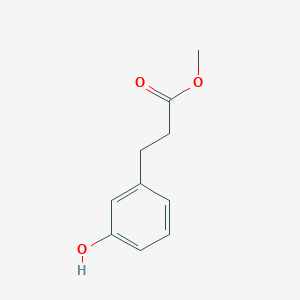
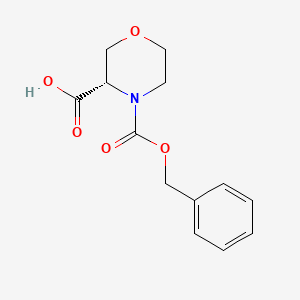
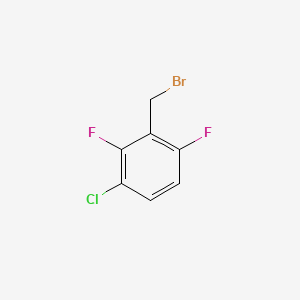
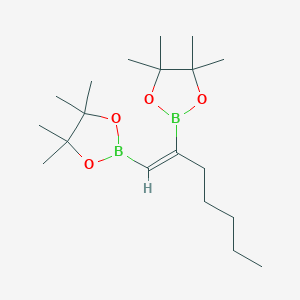
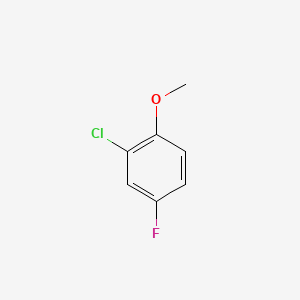
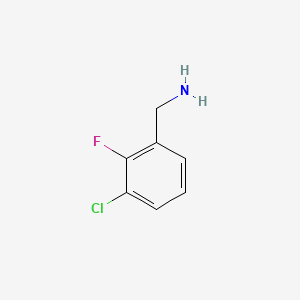
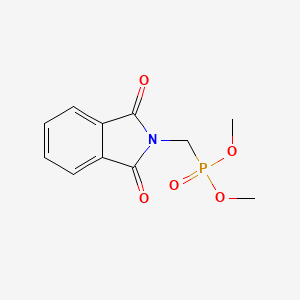
![1-[(2-Hydroxy-1-naphthyl)(4-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1586201.png)
